Monochrome Yellow 1 sodium salt

Description

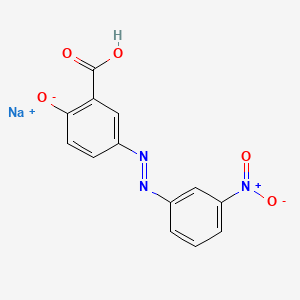

Structure

3D Structure of Parent

Properties

CAS No. |

584-42-9 |

|---|---|

Molecular Formula |

C13H9N3O5.Na C13H9N3NaO5 |

Molecular Weight |

310.22 g/mol |

IUPAC Name |

sodium 2-carboxy-4-[(3-nitrophenyl)diazenyl]phenolate |

InChI |

InChI=1S/C13H9N3O5.Na/c17-12-5-4-9(7-11(12)13(18)19)15-14-8-2-1-3-10(6-8)16(20)21;/h1-7,17H,(H,18,19); |

InChI Key |

MIUNFDBDKWAGRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)O)C(=O)O.[Na] |

Appearance |

Solid powder |

physical_description |

Yellow solid; [Merck Index] |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Metachrome yellow; Alizarin Yellow GG; Java Unichrome Yellow GT; RV 1; C.I. 14025; Acid Chrome Yellow 2GW; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Monochrome Yellow 1 Sodium Salt (Alizarin Yellow GG)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Monochrome Yellow 1 sodium salt, also widely known as Alizarin Yellow GG or Mordant Yellow 1. It is crucial for professionals in research and drug development to note that this compound is a synthetic azo dye and not a therapeutic agent.[1][2] Therefore, the concept of a "mechanism of action" in a pharmacological sense, involving interactions with specific biological signaling pathways for therapeutic effect, does not apply.

The core "mechanism" of this compound lies in the chemical principles that govern its function as a pH indicator and a histological stain. This guide will elucidate these mechanisms, detail its chemical and physical properties, provide standardized experimental protocols for its application, and present visual diagrams to illustrate its functional processes.

Chemical and Physical Properties

This compound is a water-soluble, synthetic organic compound belonging to the azo dye class.[3] Its key properties are summarized below for easy reference.

| Property | Value | Reference |

| Synonyms | Alizarin Yellow GG, 5-(3-Nitrophenylazo)salicylic acid sodium salt, Mordant Yellow 1 | [1] |

| CAS Number | 584-42-9 | [1] |

| Molecular Formula | C₁₃H₈N₃NaO₅ | [1][4] |

| Molecular Weight | 309.21 g/mol | [1] |

| Appearance | Orange-brown powder | [2] |

| Solubility | Soluble in water and ethanol | [5] |

| λmax | 362 nm | [1] |

| pH Transition Range | pH 10.1 (Yellow) to pH 12.0 (Red) | [4] |

Core Applications in Research

The utility of this compound in a research setting is primarily centered on its properties as a dye and pH indicator.

-

Acid-Base Indicator: It is frequently used in titrations and for the preparation of nutrient media where a specific pH must be maintained.[1][4][6] Its distinct color change from yellow to red occurs in a basic pH range of 10.1 to 12.0.[4]

-

Histological Staining: In histology and cytology, it serves as a stain to enhance the visualization of tissues and cellular components under a microscope.[3][7]

-

Corrosion Inhibition: The compound also functions as a corrosion inhibitor, a property of interest in materials science.[1][2]

Mechanism of Action as a pH Indicator

The function of Alizarin Yellow GG as a pH indicator is a direct result of changes in its molecular structure in response to varying hydrogen ion concentrations. The molecule contains a phenolic hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to an aromatic system that includes an azo group (-N=N-), which acts as the primary chromophore.

In an acidic to moderately basic environment (below pH 10.1), the phenolic hydroxyl group remains protonated. In this state, the molecule absorbs light in a way that it appears yellow. As the solution becomes more alkaline (above pH 12.0), the hydroxyl group is deprotonated. This deprotonation leads to a change in the electron distribution across the molecule's conjugated system. The alteration of the chromophore system causes a shift in the wavelength of light absorbed, resulting in the observed color change to red.

The following diagram illustrates this pH-dependent structural change.

References

- 1. Alizarin Yellow GG Dye content = 90 584-42-9 [sigmaaldrich.com]

- 2. biofargo.com [biofargo.com]

- 3. dawnscientific.com [dawnscientific.com]

- 4. Alizarin yellow GG, Acid-base indicator (CAS 584-42-9) | Abcam [abcam.com]

- 5. Alizarin yellow - CAMEO [cameo.mfa.org]

- 6. Alizarin yellow GG [himedialabs.com]

- 7. chemimpex.com [chemimpex.com]

Unveiling the Spectral Characteristics of Monochrome Yellow 1 Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monochrome Yellow 1 sodium salt, a versatile azo dye also known by synonyms such as Alizarin Yellow G and Mordant Yellow 1, finds significant applications in various scientific and industrial domains. This technical guide provides an in-depth analysis of its spectral properties, focusing on its absorption characteristics. Detailed experimental protocols for spectral analysis are presented, alongside a workflow for its application in the quantitative determination of metal ions. This document serves as a comprehensive resource for professionals leveraging this compound in their research and development endeavors.

Introduction

This compound (CAS No. 584-42-9) is a synthetic organic compound characterized by the presence of an azo group (-N=N-) which imparts its distinct yellow color. Its chemical structure, 5-(3-Nitrophenylazo)salicylic acid sodium salt, facilitates its use as a pH indicator and a chromogenic agent for the determination of various metal ions.[1][2] Understanding its spectral properties is paramount for its effective application in analytical chemistry, materials science, and potentially in biological assays. This guide summarizes the key spectral data, outlines methodologies for its characterization, and provides a practical experimental workflow.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Synonyms | Alizarin Yellow G, Mordant Yellow 1, 5-(3-Nitrophenylazo)salicylic acid sodium salt | [3][4] |

| CAS Number | 584-42-9 | [4][5] |

| Molecular Formula | C₁₃H₈N₃NaO₅ | [4] |

| Molecular Weight | 309.21 g/mol | [1][4] |

| Appearance | Yellow to orange to brown powder | [1] |

| Solubility | Soluble in water and ethanol. | [2] |

Spectral Properties

The utility of this compound in spectrophotometric applications is dictated by its absorption of electromagnetic radiation in the ultraviolet and visible regions.

Absorption Spectrum

The compound exhibits a characteristic absorption spectrum in solution, with the position and intensity of the absorption maximum (λmax) being solvent-dependent.

| Solvent | Absorption Maximum (λmax) | Molar Absorptivity (ε) | Reference(s) |

| Methanol | 362 - 390 nm | ≥ 16,000 L·mol⁻¹·cm⁻¹ (at 380-390 nm) | [6][7][8] |

| Not Specified | 367 nm | Not Specified | [8] |

Fluorescence Properties

Currently, there is limited information available in the scientific literature regarding the fluorescence emission spectrum and quantum yield of this compound. Its primary application lies in colorimetric assays, where changes in absorption are monitored, rather than fluorescence. Azo dyes, in general, are known to have low fluorescence quantum yields due to efficient non-radiative decay pathways.

Experimental Protocols

Determination of Absorption Spectrum

This protocol outlines the procedure for measuring the UV-Visible absorption spectrum of this compound.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

Materials:

-

This compound

-

Spectrophotometric grade methanol

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of methanol to prepare a stock solution of a specific concentration (e.g., 1 mM).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-20 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 200 to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with methanol (the solvent used for the solutions) and place it in the spectrophotometer. Record a baseline spectrum to correct for the solvent absorbance.

-

Sample Measurement: Rinse a cuvette with one of the working solutions and then fill it. Place the cuvette in the sample holder of the spectrophotometer and record the absorption spectrum.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε). This should be done for each concentration and the average value reported.

-

Application: Spectrophotometric Determination of Aluminum (III)

This compound can be used as a chromogenic reagent for the quantitative determination of metal ions, such as Aluminum (III), in solution.[9] The formation of a metal-dye complex results in a shift in the absorption spectrum, which can be monitored to determine the metal ion concentration.

Experimental Workflow for Aluminum (III) Determination

The following diagram illustrates the workflow for the spectrophotometric determination of Al(III) using this compound.

Caption: Experimental workflow for the spectrophotometric determination of Al(III).

Conclusion

This compound is a valuable dye with well-defined absorption properties in the UV-Visible range. While its fluorescence characteristics are not extensively documented, its utility as a colorimetric reagent is well-established. The provided data and experimental protocols offer a solid foundation for researchers and scientists to effectively utilize this compound in their analytical and developmental work. Further investigation into its potential fluorescence and application in biological signaling pathways could unveil new avenues for its use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cameo.mfa.org [cameo.mfa.org]

- 3. Alizarine Yellow R - Wikipedia [en.wikipedia.org]

- 4. Alizarin Yellow GG | 584-42-9 | AAA58442 | Biosynth [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. 茜素黄GG Dye content ≥90 % | Sigma-Aldrich [sigmaaldrich.com]

- 7. gspchem.com [gspchem.com]

- 8. Absorption [Alizarin Yellow GG] | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Fluorescence Spectrum of Lucifer Yellow CH

Disclaimer: Initial searches for a fluorescent dye named "Monochrome Yellow 1 sodium salt" did not yield any specific results. This technical guide will therefore focus on a well-characterized and widely used fluorescent dye, Lucifer Yellow CH, dilithium salt , as a representative example of a yellow fluorescent probe. The principles and methodologies described herein are broadly applicable to the characterization of other fluorescent molecules.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the fluorescence properties of Lucifer Yellow CH, detailed experimental protocols, and visualizations of key processes.

Core Photophysical Properties

Lucifer Yellow CH is a highly fluorescent, water-soluble dye that is widely used as a neuronal tracer and for studying cell-cell communication.[1] Its fluorescence is characterized by a large Stokes shift and high quantum yield. The key quantitative photophysical parameters are summarized in the table below.

| Parameter | Value | Solvent/Conditions | Source |

| Excitation Maximum (λex) | ~430 nm | Water | [2] |

| Emission Maximum (λem) | ~540 nm | Water | [2] |

| Molar Extinction Coefficient (ε) | 11,000 cm⁻¹M⁻¹ | ddH₂O or PBS | AAT Bioquest |

| 24,200 cm⁻¹M⁻¹ | at 279.8 nm in water | [3] | |

| Quantum Yield (Φ) | 0.21 | Water | [3] |

| Fluorescence Lifetime (τ) | ~5.0 ns to 10.6 ns | Water, Ethanol | [4][5] |

Note on Molar Extinction Coefficient: Discrepancies in the molar extinction coefficient values have been reported in the literature and commercial databases. Researchers should consult the specific product information for the value relevant to their particular batch of the dye.

Experimental Protocols

This protocol outlines the general procedure for determining the excitation and emission spectra of a fluorescent dye such as Lucifer Yellow CH.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Lucifer Yellow CH

-

Appropriate solvent (e.g., ultrapure water, PBS)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of Lucifer Yellow CH in the desired solvent. From the stock solution, prepare a series of dilutions to find a concentration that results in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time.

-

Set the excitation and emission slits to an appropriate width (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum emission (~540 nm for Lucifer Yellow CH).

-

Scan a range of excitation wavelengths (e.g., 350 nm to 500 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the wavelength of maximum excitation (~430 nm for Lucifer Yellow CH).

-

Scan a range of emission wavelengths (e.g., 450 nm to 650 nm).

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.

-

-

Data Correction: Correct the spectra for instrument-specific variations in lamp intensity and detector response as per the instrument's software and standard procedures.

Lucifer Yellow CH is widely used as a neuronal tracer due to its high water solubility, intense fluorescence, and its ability to be fixed in cells for subsequent imaging.[1][6]

Materials:

-

Lucifer Yellow CH, dilithium salt

-

Intracellular injection solution (e.g., 0.33 M lithium citrate)[2]

-

Micropipette puller

-

Glass capillary microelectrodes

-

Micromanipulator

-

Electrophysiology setup with current injection capabilities

-

Fluorescence microscope

Procedure:

-

Prepare the Dye Solution: Dissolve Lucifer Yellow CH in the intracellular injection solution to a final concentration of 5-10%.[7]

-

Backfill the Microelectrode: Carefully backfill a pulled glass microelectrode with the Lucifer Yellow CH solution.

-

Cell Impalement: Under microscopic guidance, use the micromanipulator to impale a target neuron with the microelectrode.

-

Iontophoretic Injection: Apply a negative current (e.g., -0.2 to -0.5 nA) for 5-15 minutes to inject the negatively charged Lucifer Yellow CH into the neuron.[2]

-

Diffusion: Allow the dye to diffuse throughout the neuron's processes for a sufficient amount of time (e.g., 30-60 minutes).[7]

-

Visualization: Visualize the filled neuron using a fluorescence microscope with appropriate filters for Lucifer Yellow CH (excitation ~430 nm, emission ~540 nm).

Visualizations

References

- 1. Lucifer yellow – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PhotochemCAD | Lucifer Yellow CH [photochemcad.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Marder Lab Website - Dye Fills [sites.google.com]

In-Depth Technical Guide on the Spectroscopic Properties of Azo Dyes: A Case Study Approach

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the spectroscopic analysis of azo dyes. Due to the limited availability of public data for "Monochrome Yellow 1 sodium salt" (CAS 584-42-9), this guide utilizes data and protocols for closely related azo dyes as a representative example to illustrate the core principles and methodologies.

Introduction to this compound and Related Azo Dyes

This compound, also known by synonyms such as Mordant Yellow 1, Alizarin Yellow GG, and its chemical name sodium 2-hydroxy-5-((3-nitrophenyl)diazenyl)benzoate, is a synthetic organic compound belonging to the azo dye class.[1][2][3] These dyes are characterized by the presence of one or more azo groups (-N=N-), which are responsible for their vibrant colors.[1] Azo dyes are widely used in various industries, including textiles, pharmaceuticals, and food.[4][5] The specific compound, this compound, is a water-soluble powder with a brownish-yellow appearance.[2]

Spectroscopic Properties of Azo Dyes

The color of azo dyes arises from the absorption of light in the visible region of the electromagnetic spectrum. This absorption is due to electronic transitions within the molecule, primarily π → π* and n → π* transitions involving the azo group and the extended aromatic systems. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key quantitative parameters determined from an absorption spectrum.

Fluorescence, or the emission of light upon absorption of a photon, is less common in azo dyes. The absorbed energy is often dissipated through non-radiative pathways, such as vibrational relaxation or photoisomerization. However, some azo dyes do exhibit fluorescence, and their emission spectra provide valuable information about their excited state properties.

Quantitative Data Summary

As specific quantitative absorption and emission data for this compound could not be located, the following table presents representative data for other azo dyes to illustrate the typical range of these values.

| Azo Dye | Solvent | Absorption λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

| Tartrazine | Water | 259, 425 | Not Reported | Not Reported | Not Reported | [6] |

| Sunset Yellow | Water | 238, 315, 476 | Not Reported | Not Reported | Not Reported | [6] |

| Mordant Brown 4 | Not Specified | 504 | Not Reported | Not Reported | Not Reported | AAT Bioquest |

Note: The lack of readily available, comprehensive spectroscopic data for many commercial dyes, including this compound, is common. Researchers often need to perform these measurements in-house.

Experimental Protocols for Spectroscopic Analysis

The following sections detail the standard methodologies for measuring the absorption and emission spectra of azo dyes.

Preparation of Stock Solutions

A standardized and accurate stock solution is critical for quantitative spectroscopic measurements.

Protocol:

-

Weighing: Accurately weigh a precise amount of the azo dye powder (e.g., 1-10 mg) using an analytical balance.

-

Dissolution: Dissolve the powder in a known volume (e.g., 10-100 mL) of a suitable solvent in a volumetric flask. Common solvents for water-soluble dyes like this compound include deionized water, ethanol, or buffer solutions.[2] Ensure the dye is completely dissolved, using sonication if necessary.

-

Storage: Store the stock solution in a dark, cool place to prevent photodegradation.

Measurement of Absorption Spectrum

The absorption spectrum is measured using a UV-Vis spectrophotometer.

Protocol:

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.

-

Blank Measurement: Fill a cuvette with the pure solvent used to prepare the dye solution. Place the cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorption by the solvent and the cuvette itself.

-

Sample Preparation: Prepare a dilute solution of the azo dye from the stock solution. The concentration should be adjusted so that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

-

Sample Measurement: Rinse the cuvette with the dilute dye solution, then fill it and place it in the spectrophotometer.

-

Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance at each wavelength. The resulting plot of absorbance versus wavelength is the absorption spectrum. The wavelength of maximum absorbance (λmax) is determined from this spectrum.

Measurement of Emission Spectrum

The emission spectrum is measured using a spectrofluorometer.

Protocol:

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to warm up.

-

Excitation Wavelength Selection: Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrofluorometer. Scan the emission wavelengths to record any background signal.

-

Sample Preparation: Use the same dilute solution prepared for the absorption measurement. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Sample Measurement: Rinse the cuvette with the dye solution, fill it, and place it in the spectrofluorometer.

-

Data Acquisition: Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength, and record the fluorescence intensity. The resulting plot of intensity versus wavelength is the emission spectrum. The wavelength of maximum emission is determined from this spectrum.

Visualization of Experimental Workflow and a Representative Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectroscopic analysis and a relevant signaling pathway affected by azo dyes.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for absorption and emission spectroscopy.

Representative Signaling Pathway: Keap1-Nrf2-ARE Pathway

Exposure to some azo dyes can induce oxidative stress, which in turn can activate the Keap1-Nrf2-ARE signaling pathway as a cellular defense mechanism.[4][5]

Caption: Keap1-Nrf2-ARE signaling pathway activation.

Conclusion

This technical guide has outlined the fundamental principles and experimental protocols for the spectroscopic analysis of azo dyes, using this compound as a primary example, supplemented with data from related compounds. While specific spectral data for this compound are not widely published, the provided methodologies offer a robust framework for researchers to characterize this and other azo dyes in a laboratory setting. Furthermore, the inclusion of a relevant signaling pathway highlights the broader biological context in which these compounds may be studied, particularly in the fields of toxicology and drug development. Accurate and thorough spectroscopic characterization is a critical first step in understanding the physicochemical and biological properties of these important molecules.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

- 5. openbiochemistryjournal.com [openbiochemistryjournal.com]

- 6. analysis.rs [analysis.rs]

In-Depth Technical Guide: Solubility of Monochrome Yellow 1 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Monochrome Yellow 1 sodium salt (also known as Mordant Yellow 1 or Alizarin Yellow G; CAS No. 584-42-9). This information is critical for applications in research, diagnostics, and formulation development.

Core Topic: Solubility Profile

This compound is a synthetic azo dye. Its solubility is a key physicochemical property influencing its application in various scientific and industrial processes.

Quantitative Solubility Data

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound has been determined in various solvents, with quantitative data available for water.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 12 g/L[1] | 25 |

| Ethanol | C₂H₅OH | Slightly Soluble[2][3][4][5][6][7] | Not Specified |

| Acetone | C₃H₆O | Slightly Soluble[2][4][5][6][7] | Not Specified |

| Methyl Cellosolve | C₃H₈O₂ | Soluble[2][5] | Not Specified |

| Propanol | C₃H₈O | Slightly Soluble | Not Specified |

| Ethylene Glycol | C₂H₆O₂ | Slightly Soluble[2] | Not Specified |

| Ether | C₄H₁₀O | Slightly Soluble[2] | Not Specified |

| Other Organic Solvents | - | Insoluble[6][7] | Not Specified |

Note: "Slightly soluble" and "soluble" are qualitative descriptions. For precise applications, it is recommended to determine the quantitative solubility in these solvents under specific experimental conditions.

Experimental Protocols

The following section outlines a general experimental protocol for determining the solubility of a dye like this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Protocol: Determination of Aqueous Solubility

Objective: To determine the quantitative solubility of this compound in water at a specific temperature.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Filter (0.45 µm pore size)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of distilled water in a sealed container. The excess solid is necessary to ensure that the solution becomes saturated.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

-

To completely separate the undissolved solid, centrifuge the saturated solution at a high speed.

-

Carefully collect the supernatant. To ensure no solid particles are transferred, it is advisable to filter the supernatant using a 0.45 µm filter.

-

-

Quantification of Dissolved Dye:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λmax) for the dye using a spectrophotometer. The λmax for Monochrome Yellow 1 is approximately 362 nm.[2]

-

Create a calibration curve by plotting absorbance versus concentration.

-

Accurately dilute a known volume of the saturated supernatant.

-

Measure the absorbance of the diluted supernatant at the same λmax.

-

Use the calibration curve to determine the concentration of the dye in the diluted supernatant.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of the dye at that temperature.

-

Visualizations

Biodegradation Pathway of a Related Azo Dye

While specific signaling pathways for this compound in drug development are not extensively documented, the biodegradation of azo dyes is a well-studied process. The following diagram illustrates the anaerobic and aerobic degradation pathway of Mordant Yellow 3, a structurally related sulfonated azo dye. This serves as a logical representation of a multi-step biological process.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental protocol for determining the solubility of this compound.

References

- 1. Alizarin Yellow GG(584-42-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 584-42-9 | CAS DataBase [chemicalbook.com]

- 4. 584-42-9 CAS MSDS (Mordant Yellow 1) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. haihangchem.com [haihangchem.com]

- 6. Mordant Yellow 1 | 584-42-9 [chemicalbook.com]

- 7. worlddyevariety.com [worlddyevariety.com]

In-Depth Technical Guide: Photostability of Monochrome Yellow 1 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monochrome Yellow 1 sodium salt, also known as Mordant Yellow 1, is an azo dye with the chemical formula C₁₃H₈N₃NaO₅.[1][2] It is utilized in the textile industry for dyeing fabrics such as cotton, wool, silk, and nylon, and also finds application as a biological stain and a pH indicator.[1][3] Given its exposure to light in various applications, understanding its photostability is crucial for predicting its performance, longevity, and potential for photodegradation.

This technical guide provides a comprehensive overview of the photostability of this compound. It outlines experimental protocols for assessing its stability upon exposure to light, summarizes key quantitative data that should be collected, and discusses potential photodegradation pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development and application of this and similar dyes.

Quantitative Photostability Data

While specific quantitative photostability data for this compound is not extensively available in public literature, this section provides a template for presenting such data, populated with illustrative values based on studies of structurally similar azo dyes. These tables should be used as a reference for the types of data to be collected and organized during experimental investigations.

Table 1: Photodegradation Kinetics of this compound

| Parameter | Value | Conditions | Reference |

| Pseudo-First-Order Rate Constant (k) | 0.015 min⁻¹ | UV/H₂O₂ | Illustrative, based on[4] |

| Half-Life (t₁/₂) | 46.2 min | UV/H₂O₂ | Calculated from k |

| Quantum Yield of Photodegradation (Φ) | 1.5 x 10⁻⁵ | Aqueous Solution, 365 nm | Illustrative |

Table 2: Influence of Environmental Factors on Photodegradation

| Factor | Condition | Effect on Degradation Rate | Reference |

| pH | 3.0 | Increased rate | Illustrative, based on[4] |

| Initial Dye Concentration | 1.0 x 10⁻⁵ M | Baseline | Illustrative, based on[4] |

| Initial Dye Concentration | 5.0 x 10⁻⁵ M | Decreased rate | Illustrative, based on[4] |

| Presence of H₂O₂ | 30.0 mM | Significantly increased rate | Illustrative, based on[4] |

Experimental Protocols for Photostability Testing

A standardized approach is essential for the reliable evaluation of a dye's photostability. The following protocol is a comprehensive methodology adapted from established guidelines for photostability testing of new drug substances and products (ICH Q1B) and methodologies reported for similar dyes.[5]

Materials and Reagents

-

This compound (Analytical Standard)

-

High-purity water (e.g., Milli-Q)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or other suitable buffer components for HPLC)

-

Hydrogen peroxide (30%, analytical grade)

-

Hydrochloric acid and Sodium hydroxide (for pH adjustment)

-

Quartz cuvettes or other transparent, inert sample holders

Equipment

-

Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., Xenon arc lamp or a combination of cool white fluorescent and near-UV lamps). The light source should be calibrated to provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

UV-Vis Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Diode Array Detector)

-

pH meter

-

Analytical balance

-

Volumetric glassware

Sample Preparation

-

Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

-

From the stock solution, prepare experimental solutions at the desired concentrations (e.g., 1.0 x 10⁻⁵ M).

-

For studying the effect of pH, adjust the pH of the solutions using dilute HCl or NaOH.

-

For forced degradation studies, hydrogen peroxide can be added to the solutions at a specified concentration (e.g., 30 mM).

Irradiation Procedure

-

Transfer the prepared sample solutions into quartz cuvettes or other appropriate transparent containers.

-

Prepare a "dark control" sample for each condition by wrapping an identical sample container in aluminum foil to protect it from light.

-

Place the samples and the dark controls in the photostability chamber.

-

Expose the samples to the light source for predetermined time intervals.

-

At each time point, withdraw an aliquot of the sample for analysis.

Analytical Methods

-

UV-Vis Spectrophotometry:

-

Record the UV-Vis absorption spectrum of the sample at each time point.

-

Monitor the decrease in absorbance at the wavelength of maximum absorption (λmax) of this compound to determine the extent of degradation.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method to separate the parent dye from its photodegradation products. A reverse-phase C18 column is often a good starting point.

-

The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).

-

Quantify the decrease in the peak area of the parent dye and the formation of degradation products over time.

-

Data Analysis

-

Degradation Kinetics: Plot the natural logarithm of the concentration (or absorbance) of the dye versus time. If the plot is linear, the degradation follows pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of the line.

-

Half-Life: Calculate the half-life (t₁/₂) of the dye using the formula: t₁/₂ = 0.693 / k.

-

Quantum Yield: The quantum yield of photodegradation can be determined using a chemical actinometer to measure the photon flux of the light source.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the photostability of this compound.

Caption: Experimental workflow for photostability testing.

Plausible Photodegradation Pathway

Azo dyes are known to undergo photodegradation primarily through the cleavage of the azo (-N=N-) bond. The following diagram illustrates a plausible photodegradation pathway for this compound, leading to the formation of smaller aromatic compounds. It is important to note that this is a hypothetical pathway and would require experimental validation through techniques like mass spectrometry to identify the actual degradation products.

Caption: Plausible photodegradation pathway of Monochrome Yellow 1.

Conclusion

The photostability of this compound is a critical parameter that influences its performance and environmental fate. While specific data for this dye is limited, this guide provides a robust framework for its systematic evaluation. By following the detailed experimental protocols and utilizing the structured approach to data presentation, researchers can generate reliable and comparable photostability profiles. Further research, including the identification of degradation products and the determination of the quantum yield of photodegradation, is necessary for a complete understanding of the photochemical behavior of this compound. This knowledge will enable the optimization of its applications and the development of strategies to mitigate any potential adverse effects associated with its photodegradation.

References

An In-depth Technical Guide to the Quantum Yield of Monochrome Yellow 1 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Monochrome Yellow 1 sodium salt (CAS 584-42-9) is an organic azo dye.[1][2] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which are responsible for their color.[3] While extensively used as a pH indicator and in histological staining, the quantitative fluorescence properties of this compound, specifically its fluorescence quantum yield, are not well-documented in scientific literature.[2][4] The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[5] A high quantum yield is often a prerequisite for applications such as fluorescent probes and labels in biological imaging and assays.

This guide provides a detailed protocol for the experimental determination of the fluorescence quantum yield of this compound. Furthermore, it summarizes the known photophysical characteristics of the compound and presents a diagram of a proposed degradation pathway.

Photophysical Properties of this compound

While the fluorescence quantum yield remains to be definitively reported, other relevant photophysical and chemical properties have been documented. These are summarized in Table 1.

Table 1: Photophysical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Sodium 2-hydroxy-5-((3-nitrophenyl)diazenyl)benzoate | [6] |

| Synonyms | Alizarin Yellow G, Mordant Yellow 1, Alizarin Yellow 2G, Metachrome Yellow | [1][2] |

| CAS Number | 584-42-9 | [1] |

| Molecular Formula | C₁₃H₈N₃NaO₅ | [1] |

| Molecular Weight | 309.21 g/mol | [1] |

| Appearance | Yellow to orange powder | [7][8] |

| Absorbance Maximum (λmax) | ~362-367 nm | [9] |

| Solubility | Soluble in water | [2] |

Experimental Protocol: Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield is a widely used and accessible approach that involves comparing the fluorescence intensity of the sample under investigation to that of a standard with a known quantum yield.[5][10][11]

Materials and Instruments

-

This compound: High purity grade.

-

Quantum Yield Standard: A well-characterized fluorophore with a known and stable quantum yield that absorbs and preferably emits in a similar spectral region to the sample. For an excitation around 360 nm, a standard like Quinine Sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) could be considered.

-

Solvent: A spectroscopic grade solvent in which both the sample and the standard are soluble and stable.

-

UV-Vis Spectrophotometer: For measuring absorbance spectra.

-

Fluorometer: A calibrated fluorescence spectrometer capable of recording corrected emission spectra.

-

Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements.

Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of both this compound and the chosen quantum yield standard in the selected solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurements:

-

Record the UV-Vis absorbance spectra for all prepared solutions of the sample and the standard.

-

Identify an appropriate excitation wavelength (λex) where both the sample and the standard exhibit sufficient absorbance.

-

Record the absorbance values at λex for all solutions.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the fluorometer to λex.

-

Record the fluorescence emission spectra for all solutions of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectra for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Determine the slope (Gradient) of the resulting linear plots for both the sample (GradSample) and the standard (GradStd).

-

Calculate the quantum yield of the sample (ΦSample) using the following equation:

ΦSample = ΦStd * (GradSample / GradStd) * (η2Sample / η2Std)

Where:

-

ΦStd is the quantum yield of the standard.

-

GradSample and GradStd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηSample and ηStd are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term becomes 1).

-

-

Visualizations

Experimental Workflow for Relative Quantum Yield Determination

The following diagram illustrates the key steps involved in the relative quantum yield determination protocol.

Proposed Degradation Pathway of Alizarin Yellow GG

Research on the degradation of Alizarin Yellow GG has suggested potential pathways for its breakdown under specific conditions, such as ultrasonic irradiation. The following diagram illustrates a proposed degradation pathway.[12]

Conclusion

This technical guide has addressed the current knowledge gap regarding the fluorescence quantum yield of this compound. While a specific value is not available in the existing literature, a detailed experimental protocol for its determination using the relative method has been provided to enable researchers to perform this critical measurement. The summarized photophysical properties and the visualized degradation pathway offer a broader understanding of this compound. The information presented herein is intended to facilitate further research and application of this compound in fields requiring well-characterized fluorescent molecules.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. dawnscientific.com [dawnscientific.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 6. Alizarine Yellow R - Wikipedia [en.wikipedia.org]

- 7. Page loading... [guidechem.com]

- 8. Mordant Yellow 1 | 584-42-9 [chemicalbook.com]

- 9. Absorption [Alizarin Yellow GG] | AAT Bioquest [aatbio.com]

- 10. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 11. Making sure you're not a bot! [opus4.kobv.de]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Monochrome Yellow 1 Sodium Salt (Mordant Yellow 1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Monochrome Yellow 1 sodium salt, a versatile azo dye. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and applications, and its relevance in various scientific fields. This document is intended to be a valuable resource for professionals in research, particularly in the fields of histology, analytical chemistry, and materials science.

Core Properties and Data

This compound, also known by its synonyms Mordant Yellow 1, Alizarin Yellow G, and C.I. 14025, is an organic compound classified as a single azo dye.[1] It typically appears as a yellow to orange or brown powder and is soluble in water, forming intensely colored solutions.[2][3][4] Its solubility also extends to ethanol, while it is slightly soluble in acetone and cellosolve.[5]

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 584-42-9 | [5] |

| Molecular Formula | C₁₃H₈N₃NaO₅ | [3][5] |

| Molecular Weight | 309.21 g/mol | [5] |

| Colour Index Number | 14025 | [5] |

| Maximum Absorption (λmax) | 362 - 367 nm | [6] |

| pH Indicator Range | pH 10.0 - 12.0 | [4] |

| Color Change (as pH indicator) | Yellow to Red/Brownish Yellow |

Experimental Protocols

Detailed methodologies for the synthesis and key applications of this compound are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the diazotization of m-nitroaniline and its subsequent coupling with sodium salicylate.[2]

Materials:

-

m-Nitroaniline

-

Hydrochloric acid (HCl)

-

Deionized water

-

Sodium nitrite (NaNO₂)

-

Sodium salicylate

Procedure:

-

Diazotization of m-Nitroaniline:

-

Add 100g of m-nitroaniline to a solution of 400ml of hydrochloric acid in 1.5L of water.

-

Heat the mixture to dissolve the m-nitroaniline.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a saturated solution of 540g of sodium nitrite. Maintain the temperature of the diazotization reaction between 5-10 °C.

-

-

Coupling Reaction:

-

Prepare a saturated aqueous solution of 116g of sodium salicylate.

-

Slowly add the diazonium salt solution from step 1 to the sodium salicylate solution.

-

Control the temperature of the coupling reaction to below 15 °C.

-

Carefully adjust and maintain the pH of the reaction mixture at 6.

-

Continue stirring the mixture for 4 hours.

-

-

Isolation and Purification:

-

Allow the reaction mixture to stand overnight.

-

Filter the mixture to collect the crude product.

-

The crude product can be further purified by recrystallization if necessary.

-

Protocol 2: Preparation of an Indicator Solution

This compound is a useful acid-base indicator.[4] A standard indicator solution can be prepared as follows.

Materials:

-

This compound powder

-

Deionized water

Procedure:

-

To prepare a 0.1% (w/v) indicator solution, dissolve 0.1g of this compound in 100 ml of deionized water.[7]

-

Store the solution in a tightly sealed container. The solution is stable under normal ambient conditions.[8]

This indicator solution will be yellow at a pH below 10.0 and will transition to red or brownish-yellow above pH 12.0.[4]

Protocol 3: General Histological Staining

This compound is employed as a biological stain in histology to enhance the visibility of specific cellular components.[3][8] While specific protocols vary depending on the tissue and target structure, a general procedure for preparing a staining solution is as follows.

Materials:

-

This compound powder

-

Deionized water or an appropriate buffer solution

Procedure for Staining Solution Preparation:

-

Prepare a stock solution by dissolving this compound in deionized water or a suitable buffer. The concentration may need to be optimized depending on the specific application.

-

For use, the stock solution is typically diluted to a working concentration.

General Staining Steps:

-

Deparaffinize and rehydrate tissue sections.

-

Apply the this compound staining solution for a specified duration.

-

Rinse to remove excess stain.

-

Counterstain if required.

-

Dehydrate and mount the sections.

The mechanism of staining involves the selective binding of the dye to certain cellular components, allowing for their visualization under a microscope.[8]

Applications in Research and Development

Histology and Cytology

This compound is widely utilized as a stain in histological and cytological studies.[3] Its ability to bind to specific cellular structures makes it a valuable tool for researchers to visualize and analyze tissues.

Analytical Chemistry

As a pH indicator, this compound is used in titrations and for the preparation of nutrient media where pH control is critical. Its distinct color change from yellow to red in the pH range of 10.0 to 12.0 provides a clear endpoint for titrations.[4]

Relevance to Drug Development

While this compound is not a therapeutic agent, its applications are relevant to the broader field of drug development. Dyes have historically been important as lead compounds in the discovery of major drug classes, such as sulfa antibiotics.[9]

In the context of preclinical safety assessment, the mutagenic potential of compounds is a critical parameter. Studies have indicated that Alizarin Yellow GG is directly mutagenic in the Salmonella/microsome (Ames) test.[1] This information is valuable for researchers handling the compound and for its safety evaluation.

There is currently no evidence to suggest that this compound is directly involved in any signaling pathways or has applications as a bioactive molecule in drug discovery. Its primary utility in a drug development setting would be as a laboratory reagent for analytical or histological purposes.

Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis of this compound.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[8] It is recommended to wear appropriate personal protective equipment, including gloves and eye protection, when handling this chemical. The compound should be stored in a cool, dry, well-ventilated area in a tightly closed container.[8] While not classified as a human carcinogen by IARC or EPA, its aromatic amine content suggests that prolonged exposure should be avoided.[8]

References

- 1. usbio.net [usbio.net]

- 2. Mordant Yellow 1 | CAS#:584-42-9 | Chemsrc [chemsrc.com]

- 3. dawnscientific.com [dawnscientific.com]

- 4. Mordant Yellow 1 | 584-42-9 [chemicalbook.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. Absorption [Alizarin Yellow GG] | AAT Bioquest [aatbio.com]

- 7. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]

- 8. Page loading... [wap.guidechem.com]

- 9. From dyes to drugs: The historical impact and future potential of dyes in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Monochrome Yellow 1 Sodium Salt

For: Researchers, Scientists, and Chemical Industry Professionals

Abstract

Monochrome Yellow 1 sodium salt, also widely known by its synonym Mordant Yellow 1, is a synthetic monoazo dye. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and synthesis. It also explores the limited available data on its biological interactions, primarily in the context of environmental science and toxicology. It is important to note that, based on extensive literature reviews, this compound has no known applications in drug development or pharmacology. Its primary utility is in the textile industry as a mordant dye and in histology as a biological stain.

Introduction and Discovery

This compound (CAS 584-42-9) is a synthetic organic compound belonging to the azo dye class. These dyes are characterized by the presence of one or more azo groups (-N=N-), which are responsible for their vibrant colors.

Discovery and History: The synthesis of compounds in this class dates back to the early 20th century, a period of significant expansion in synthetic dye chemistry. While the specific individual credited with the first synthesis of Mordant Yellow 1 is not well-documented, its development was part of the broader industrial effort to create new, stable, and versatile colorants for the burgeoning textile industry.[1] Its production is exclusively through industrial chemical synthesis, with no known natural sources.

Chemical and Physical Properties

This compound is an orange to brown powder. It is soluble in water, forming a yellow solution, and slightly soluble in ethanol and acetone. It is insoluble in most other organic solvents.

| Property | Value |

| IUPAC Name | Sodium 2-hydroxy-5-((3-nitrophenyl)diazenyl)benzoate |

| Synonyms | Mordant Yellow 1, Alizarin Yellow G, C.I. 14025 |

| CAS Number | 584-42-9 |

| Molecular Formula | C₁₃H₈N₃NaO₅ |

| Molecular Weight | 309.21 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Moderately soluble in water |

| pH Indicator Range | pH 10.2 (Yellow) to 12.0 (Red-Brown) |

Synthesis of this compound

The industrial synthesis of this compound is a well-established two-step process involving diazotization followed by an azo coupling reaction.

Experimental Protocol:

Step 1: Diazotization of m-Nitroaniline

-

m-Nitroaniline is dissolved in an aqueous solution of hydrochloric acid.

-

The solution is cooled to 0-5°C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise to the cooled m-nitroaniline solution.

-

The reaction mixture is stirred, maintaining the low temperature, to form the diazonium salt of m-nitroaniline.

Step 2: Azo Coupling with Salicylic Acid

-

Salicylic acid (2-Hydroxybenzoic acid) is dissolved in an aqueous solution of sodium hydroxide to form sodium salicylate.

-

The solution is cooled to 0-5°C.

-

The previously prepared diazonium salt solution is slowly added to the sodium salicylate solution.

-

The pH is maintained under alkaline conditions during the coupling reaction.

-

The resulting precipitate, this compound, is then filtered, washed, and dried.

Biological Activity and Toxicology

There is no evidence in the scientific literature to suggest that this compound has been investigated for any therapeutic purpose. The available research focuses on its environmental fate and toxicological profile as an industrial dye.

Biodegradation:

Azo dyes can be challenging to degrade in the environment. Studies have shown that under anaerobic conditions, Monochrome Yellow 1 can be broken down by microorganisms. The primary mechanism involves the reductive cleavage of the azo bond (-N=N-). This process breaks the molecule into its constituent aromatic amines: 5-aminosalicylic acid and 3-nitroaniline.[2][3] Further biodegradation of these amines can then occur. Certain fungi, such as Aspergillus sp., have been shown to degrade Mordant Yellow 1 through the action of ligninolytic enzymes like lignin peroxidase and manganese peroxidase.[4][5]

Toxicology and Mutagenicity:

The toxicological properties of this compound have not been fully investigated. However, many azo dyes are metabolized to aromatic amines, some of which are known to be mutagenic and carcinogenic.[1][6][7] The biotransformation of azo dyes by intestinal microflora or liver enzymes can lead to the formation of these potentially genotoxic compounds.[7] While specific data for Monochrome Yellow 1 is limited, structure-activity relationship studies of azo dyes suggest that those containing moieties like p-phenylenediamine or benzidine are of particular concern.[6] It is crucial for researchers handling this compound to adhere to strict safety protocols.

Applications

The primary applications of this compound are:

-

Textile Dyeing: It is used as a mordant dye for wool, silk, and nylon. Mordant dyes require a metallic salt (the mordant) to bind the dye to the fabric, which enhances color fastness.

-

Biological Stain: In histology and other laboratory procedures, it is used to stain tissues and cellular components for microscopic examination.[1]

-

Indicator: It can be used as an acid-base indicator due to its color change in the pH range of 10.2 to 12.0.

Conclusion

This compound is a synthetically produced azo dye with a long history of use in the textile and chemical industries. Its synthesis is a straightforward process of diazotization and azo coupling. While its chemical and physical properties are well-characterized for its industrial applications, there is a significant lack of data regarding any potential pharmacological or therapeutic effects. The available biological data focus on its environmental degradation and the toxicological concerns associated with the broader class of azo dyes. Therefore, for professionals in drug development, this compound should be regarded as an industrial chemical with potential toxicities and no known therapeutic value.

References

- 1. Mutagenicity of carcinogenic azo dyes and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Decolorization and degradation analysis of Disperse Red 3B by a consortium of the fungus Aspergillus sp. XJ-2 and the microalgae Chlorella sorokiniana ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01169B [pubs.rsc.org]

- 6. Mutagenicity of azo dyes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repositorio.unesp.br [repositorio.unesp.br]

Monochrome Yellow 1 Sodium Salt: A Technical Guide for Cellular Staining Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monochrome Yellow 1 sodium salt, also known by its synonyms Mordant Yellow 1 and Alizarin Yellow GG, is a synthetic azo dye.[1][2] Its primary applications are in the textile industry as a mordant dye and in analytical chemistry as a pH indicator.[3][4] While it has been historically used as a biological stain for histological preparations, it is crucial to note that this compound is not a conventional fluorescent probe for live-cell imaging.[3][5] This technical guide provides a comprehensive overview of its properties and methodologies for its application in cellular staining, based on available data.

Chemical and Physical Properties

This compound is an orange to brown powder that is soluble in water.[6][7] The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 584-42-9 | [1][2] |

| Molecular Formula | C₁₃H₈N₃NaO₅ | [1][2] |

| Molecular Weight | 309.21 g/mol | [1][2] |

| Appearance | Orange to brown powder | [6] |

| Solubility | Soluble in water and ethanol; slightly soluble in acetone and ethylene glycol ether. | [6] |

| Melting Point | >300 °C | [5] |

| Boiling Point | 479.1 °C at 760 mmHg | [5] |

| Flash Point | 243.5 °C | [5] |

Photophysical Properties and pH Indication

While not a classic fluorophore for live-cell imaging, its colorimetric properties are well-documented, particularly its use as a pH indicator.

| Parameter | Description | Reference |

| λmax | 362 nm | [8] |

| pH Indicator Range | pH 10.0 (Yellow) to 12.0 (Brown/Red) | [6][9] |

Biological Staining Applications

This compound has been utilized as a biological stain in histology to enhance the visualization of cellular structures under a microscope.[3][10] Its mechanism involves the selective binding of the dye to specific cellular components.[3] A notable application is in sperm staining.[5][6]

Experimental Protocol: General Histological Staining

The following is a generalized protocol for the use of this compound as a histological stain. This protocol is a template and may require optimization depending on the specific tissue and target.

Materials:

-

This compound (CAS 584-42-9)

-

Distilled water

-

Ethanol (for preparing staining solution, if necessary)

-

Mordant (e.g., aluminum or chromium salts, as it is a mordant dye)

-

Microscope slides with fixed tissue sections

-

Coplin jars or staining dishes

-

Microscope

Procedure:

-

Preparation of Staining Solution: Prepare a dilute solution of this compound in distilled water or a low-concentration ethanol solution. The exact concentration may need to be determined empirically.

-

Deparaffinization and Rehydration (for paraffin-embedded tissues):

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by passing them through a graded series of ethanol solutions (e.g., 100%, 95%, 70%) and finally into distilled water.

-

-

Mordanting (if required): As a mordant dye, pre-treatment with a mordant solution (e.g., a dilute solution of a metal salt like alum) may be necessary to facilitate dye binding to the tissue. Incubate the slides in the mordant solution for a specified time, followed by a rinse in distilled water.

-

Staining:

-

Immerse the slides in the Monochrome Yellow 1 staining solution.

-

Incubation time can vary from a few minutes to longer, depending on the desired staining intensity.

-

-

Rinsing: After staining, rinse the slides gently in distilled water to remove excess stain.

-

Dehydration and Mounting:

-

Dehydrate the stained sections by passing them through a graded series of ethanol solutions in reverse order (e.g., 70%, 95%, 100%).

-

Clear the sections in xylene.

-

Mount a coverslip over the tissue section using a suitable mounting medium.

-

-

Visualization: Observe the stained tissue sections under a bright-field microscope.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for histological staining with this compound.

Toxicity and Safety Considerations

This compound is classified as irritating to the eyes, respiratory system, and skin.[5] Studies have indicated a potential for mutagenicity. Furthermore, in vitro studies on glioblastoma cells have demonstrated cytotoxicity.[11] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.

Signaling Pathway Applications

There is no scientific literature available that describes the use of this compound for the investigation of specific signaling pathways in a live-cell context. Its application is limited to general cellular and tissue staining in fixed preparations.

Conclusion

This compound (CAS 584-42-9) is a mordant azo dye with established use as a histological stain and pH indicator. While it can be used to visualize cellular structures in fixed tissues, it is not a suitable reagent for live-cell imaging due to a lack of reported live-cell applications, its potential cytotoxicity, and the absence of specific labeling mechanisms for intracellular targets in living cells. Researchers interested in live-cell imaging should consider established fluorescent probes designed for this purpose. This guide provides the available technical information for its use as a biological stain, highlighting the necessary safety precautions.

References

- 1. dawnscientific.com [dawnscientific.com]

- 2. Alizarin yellow GG 584-42-9 India [ottokemi.com]

- 3. Page loading... [guidechem.com]

- 4. Methylene Blue 584-42-9 for A Level Biology | Gram Staining Essential Dye [moneidechem.com]

- 5. echemi.com [echemi.com]

- 6. Mordant Yellow 1 | 584-42-9 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Mordant Yellow 1 Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Alizarin yellow GG, Acid-base indicator (CAS 584-42-9) | Abcam [abcam.com]

- 10. chemimpex.com [chemimpex.com]

- 11. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorescent Probe "Monochrome Yellow 1": A Technical Guide to Mitochondrial Hydrogen Peroxide Detection

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe commonly referred to as "Monochrome Yellow 1" (MY-1), identified in scientific literature as Mitochondria Peroxy Yellow 1 (MitoPY1). This document is intended for researchers, scientists, and professionals in drug development who are interested in the real-time detection of mitochondrial hydrogen peroxide (H₂O₂), a key signaling molecule in cellular physiology and pathology.

Introduction

Mitochondria are primary sites of endogenous H₂O₂ production, a reactive oxygen species (ROS) that plays a dual role as both a damaging agent in oxidative stress and a subtle mediator in cellular signaling pathways.[1] The ability to specifically detect and quantify mitochondrial H₂O₂ is crucial for understanding its role in a variety of processes, including growth factor signaling, neurogenesis, and the progression of diseases such as cancer and neurodegenerative disorders.[2]

MitoPY1 is a highly selective, cell-permeable, and fluorescent "turn-on" probe designed for imaging H₂O₂ within the mitochondria of living cells.[2][3] Its design incorporates a mitochondrial-targeting moiety and a chemoselective H₂O₂-responsive element, making it a powerful tool for investigating localized ROS dynamics.

Mechanism of Action

MitoPY1's functionality is based on a bifunctional molecular architecture.[1][4] A triphenylphosphonium (TPP) cation directs the probe's accumulation within the mitochondrial matrix, driven by the organelle's negative membrane potential.[1] The fluorescent core of the probe, a xanthene fluorophore, is initially in a non-fluorescent state due to a boronate-based protecting group.[1]

In the presence of H₂O₂, a chemoselective reaction occurs where the boronate group is cleaved, resulting in the formation of a highly fluorescent phenol derivative, MitoPY1ox.[1] This "turn-on" response is highly specific for H₂O₂ over other biologically relevant ROS, such as superoxide, nitric oxide, and hydroxyl radicals.[1][3]

Figure 1. Mechanism of MitoPY1 action for mitochondrial H₂O₂ detection.

Quantitative Data

The photophysical properties of MitoPY1 and its oxidized form, MitoPY1ox, are summarized in the table below. The significant increase in the fluorescence quantum yield upon reaction with H₂O₂ is the basis for its utility as a "turn-on" probe.

| Property | MitoPY1 (pre-H₂O₂) | MitoPY1ox (post-H₂O₂) | Reference(s) |

| Absorption Maxima (λabs) | 489 nm and 510 nm | 510 nm | [1][3] |

| Molar Extinction Coefficient (ε) | 14,300 M⁻¹cm⁻¹ (at 489 nm), 14,200 M⁻¹cm⁻¹ (at 510 nm) | 22,300 M⁻¹cm⁻¹ (at 510 nm) | [1][3] |

| Emission Maximum (λem) | 540 nm | 528-530 nm | [1][3] |

| Fluorescence Quantum Yield (Φ) | 0.019 | 0.405 | [1][3] |

Experimental Protocols

The following protocols are adapted from published literature for the use of MitoPY1 in live-cell fluorescence imaging.[1][5]

Reagent Preparation

-

Stock Solution: Prepare a 1-10 mM stock solution of MitoPY1 in anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution and store at -20°C, protected from light and moisture.

Live-Cell Staining and Imaging

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

References

- 1. Preparation and use of MitoPY1 for imaging hydrogen peroxide in mitochondria of live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Targetable Fluorescent Probe for Imaging Hydrogen Peroxide in the Mitochondria of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

Monochrome Yellow 1 sodium salt for membrane potential imaging

An In-Depth Technical Guide to Monochrome Yellow 1 (MY-1) Sodium Salt for Membrane Potential Imaging

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Monochrome Yellow 1 (MY-1) Sodium Salt" is not a widely cataloged voltage-sensitive dye. This guide synthesizes the established principles and data from a class of well-characterized voltage-sensitive fluorophores (VoltageFluors) that operate on the same principle. The data and protocols provided are representative of a typical photoinduced electron transfer (PeT)-based voltage sensor.

Introduction

Monochrome Yellow 1 (MY-1) Sodium Salt is a fluorescent membrane potential indicator designed for the optical measurement of voltage changes in excitable and non-excitable cells. As a member of the VoltageFluor class of dyes, its mechanism relies on photoinduced electron transfer (PeT) to transduce changes in transmembrane potential into a fluorescent signal.[1] These dyes consist of three key components: a fluorophore, a conjugated molecular wire, and an aniline electron donor.[1] This architecture allows the dye to anchor in the plasma membrane and report voltage changes with high speed and sensitivity, making it a powerful tool for monitoring neuronal action potentials, cardiac cell activity, and other dynamic physiological processes.[1][2]

Mechanism of Action

The voltage-sensing capability of MY-1 is based on membrane potential-dependent photoinduced electron transfer (PeT). The dye partitions into the plasma membrane, orienting its components within the membrane's electric field.

-

At Rest (Hyperpolarized State): In a resting cell, the inside of the membrane is negatively charged relative to the outside. This hyperpolarized state enhances the rate of PeT from the electron-rich aniline donor, through the molecular wire, to the photo-excited fluorophore. This process quenches the fluorophore's fluorescence, resulting in a diminished light emission.[1]

-

During Depolarization: When the cell depolarizes (e.g., during an action potential), the potential difference across the membrane decreases. This change in the electric field reduces the driving force for PeT. With a lower rate of PeT, the fluorophore is more likely to return to its ground state by emitting a photon, leading to a detectable increase in fluorescence intensity.[1]

The fluorescence response is rapid, with kinetics in the nanosecond range, enabling the faithful tracking of fast physiological events like neuronal firing.[3]

Photophysical and Performance Data

The following table summarizes the typical quantitative data for a VoltageFluor-type dye, representative of MY-1's expected performance. Data is compiled from studies on various aniline-modified VoltageFluors.[2][4][5]

| Parameter | Typical Value | Description |

| Absorption Maximum (λabs) | ~525 nm | The wavelength of light most effectively absorbed by the fluorophore. |

| Emission Maximum (λem) | ~545 nm | The peak wavelength of emitted fluorescence upon excitation. |

| Quantum Yield (Φfl) | 0.1 - 0.4 | The efficiency of converting absorbed photons into emitted photons. Varies with aniline modification. |

| Fluorescence Lifetime (τfl) | 1.0 - 3.0 ns | The average time the fluorophore stays in the excited state before returning to the ground state. |

| Voltage Sensitivity | 25-37% ΔF/F per 100mV | The relative change in fluorescence intensity (ΔF/F) for a 100 mV change in membrane potential.[2] |

| Response Time | < 1 ms | The speed at which the dye's fluorescence responds to a change in voltage.[2] |

| Cellular Brightness | Moderate to High | Relative brightness when loaded into cells, crucial for achieving a high signal-to-noise ratio (SNR). |

Experimental Protocols

This section provides a detailed methodology for a typical experiment involving the loading and imaging of MY-1 in cultured neurons. This protocol is adapted from established procedures for VoltageFluor dyes.[6][7]

4.1. Reagents and Materials

-

MY-1 Sodium Salt stock solution (e.g., 1 mM in DMSO)

-

Pluronic F-127 (20% w/v in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or desired imaging buffer

-

Cultured cells on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets, a high-speed camera, and an environmentally controlled stage (37°C, 5% CO2)

4.2. Staining Protocol for Cultured Neurons

-

Prepare Staining Solution:

-

Prepare a 2X final concentration of MY-1 in your imaging buffer (e.g., for a final concentration of 500 nM, prepare a 1 µM solution).

-

To aid in dye solubilization, first mix the required volume of MY-1 stock solution with an equal volume of 20% Pluronic F-127.

-

Vortex this mixture briefly, then add it to the pre-warmed imaging buffer.

-

-

Cell Loading:

-

Aspirate the culture medium from the cells.

-

Gently add an equal volume of the 2X staining solution to the remaining culture medium in the dish to achieve a 1X final concentration (e.g., 500 nM).

-

Incubate the cells for 30 minutes in a cell culture incubator (37°C, 5% CO2).[6]

-

-

Wash and Prepare for Imaging:

-

After incubation, gently wash the cells two to three times with fresh, pre-warmed imaging buffer to remove excess dye.

-

Add fresh imaging buffer to the dish and place it on the microscope stage. Allow the preparation to equilibrate for 5-10 minutes before imaging.

-

4.3. Imaging Parameters

-

Objective: Use a high numerical aperture (NA) objective (e.g., 20x, 1.0 NA water-immersion) for optimal light collection.[7]

-

Excitation/Emission: Use a light source (e.g., LED or laser) and filter set appropriate for the dye's spectra (e.g., Excitation: 520/20 nm, Emission: >540 nm).

-

Acquisition Speed: For resolving action potentials, a high sampling rate is critical. Aim for 200-500 Hz or faster.[7]

-

Exposure Time: Use the shortest possible exposure time that provides an adequate signal-to-noise ratio (SNR) to minimize phototoxicity and photobleaching.

-

Binning: Employ camera pixel binning (e.g., 4x4) to increase SNR and frame rate if necessary.[7]

Experimental Workflow

The following diagram illustrates the logical flow of a typical membrane potential imaging experiment using MY-1.

References

- 1. Electrophysiology, Unplugged: Imaging Membrane Potential with Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence lifetime predicts performance of voltage sensitive fluorophores in cardiomyocytes and neurons - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00152J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Fluorescence lifetime predicts performance of voltage sensitive fluorophores in cardiomyocytes and neurons - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 6. Monitoring neuronal activity with voltage-sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Monochrome Yellow 1 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction